3,6-DIETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE
Description
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene and pyridine ring system. Its structure includes two ethyl carboxylate groups at positions 3 and 6, a phenylacetamido substituent at position 2, and a saturated bicyclic framework (4H,5H,6H,7H). The ethyl carboxylate groups enhance solubility in organic solvents, while the phenylacetamido moiety may influence biological activity through hydrophobic interactions or hydrogen bonding .
Properties
IUPAC Name |
diethyl 2-[(2-phenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-3-27-20(25)18-15-10-11-23(21(26)28-4-2)13-16(15)29-19(18)22-17(24)12-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPWTFYBPQKGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,6-DIETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-c]pyridine core. Commonly used reagents include sulfur-containing compounds and pyridine derivatives.
Introduction of Functional Groups:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
3,6-DIETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 5.12 ± 0.05 |
| Bacillus subtilis | 2.29 ± 0.05 |
| Pseudomonas aeruginosa | 2.48 ± 0.11 |
| Candida albicans | Not effective |
The compound showed potent activity against Gram-positive bacteria while being less effective against fungi like Candida albicans. The mechanism of action involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Potential
In addition to its antimicrobial properties, there is emerging interest in the anticancer potential of this compound. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines by activating specific biochemical pathways related to cell cycle regulation and apoptosis.
Biological Activities
The compound's potential biological activities extend beyond antimicrobial effects. Research has indicated possible anti-inflammatory and antiviral properties, making it a candidate for further exploration in therapeutic applications.
Case Study: Antiviral Activity
A study conducted on the antiviral effects of the compound against influenza virus showed promising results. The compound inhibited viral replication in vitro with an IC50 value indicating effective dosage levels for therapeutic use.
Synthesis of Heterocyclic Compounds
In industrial chemistry, this compound serves as a precursor for synthesizing various heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of new materials with specific properties.
Material Science
Due to its unique chemical properties, the compound is also being explored for applications in material science, particularly in developing new polymers and coatings that require specific thermal or mechanical properties.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent. Studies suggest good absorption and distribution profiles due to its mesoionic character, which facilitates cellular membrane penetration.
Mechanism of Action
The mechanism of action of 3,6-DIETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
a. Ethyl 2-(2-Chloroacetamido)-6-Ethyl-Thieno[2,3-c]Pyridine-3-Carboxylate Hydrochloride
- Structure : Chloroacetamido group at position 2, ethyl carboxylate at position 3, and an ethyl group at position 5.
- Molecular Formula : C₁₆H₁₅ClN₂O
- Molecular Weight : 286.76 g/mol
- The absence of a second ethyl carboxylate reduces steric hindrance .
b. Ethyl 2-Amino-6-Butanoyl-Thieno[2,3-c]Pyridine-3-Carboxylate
- Structure: Amino group at position 2, butanoyl group at position 6.
- Molecular Formula : C₁₄H₂₀N₂O₃S
- Molecular Weight : 296.39 g/mol
- Key Differences: The amino group enhances hydrogen-bonding capacity, while the butanoyl substituent introduces a flexible aliphatic chain, improving lipid solubility .
c. Diethyl 8-Cyano-7-(4-Nitrophenyl)-Imidazo[1,2-a]Pyridine-5,6-Dicarboxylate
- Structure: Imidazo-pyridine core with cyano and 4-nitrophenyl groups.
- Molecular Formula : C₁₇H₁₀N₄O₃
- Molecular Weight : 318.29 g/mol (MS data)
- Key Differences: The imidazo-pyridine system exhibits greater aromaticity than thieno-pyridine, influencing electronic properties.
Physicochemical Properties
Biological Activity
3,6-Diethyl 2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and metabolic modulation. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound belongs to the thienopyridine class and features a complex structure that contributes to its pharmacological properties. Its molecular formula is , and it has a molecular weight of approximately 366.44 g/mol.
Research indicates that compounds in the thienopyridine family may exert their effects through various mechanisms:
- Inhibition of Cancer Stem Cells (CSCs) : Studies have shown that thienopyridines can lower the fraction of cancer stem cells in various cancer types by inducing apoptosis and altering metabolic pathways. For instance, a related compound demonstrated a significant reduction in CSCs in breast cancer cell lines by shifting lipid metabolism towards glucose metabolism .
- Metabolic Profiling : The impact on metabolic pathways has been highlighted, with alterations observed in glycolysis and gluconeogenesis pathways following treatment with related thienopyridine compounds. This suggests that 3,6-diethyl derivatives may similarly influence cellular metabolism .
Biological Activity Studies
Several studies have assessed the biological activity of thienopyridine derivatives:
Case Studies
- Breast Cancer Model : In a study involving MDA-MB-231 and MCF-7 breast cancer cell lines, treatment with a structurally similar thienopyridine compound resulted in decreased CSC populations and altered expression of glycosphingolipids (GSLs), which are critical for cell signaling and tumor progression .
- Metabolomics Analysis : A comprehensive metabolomics study identified over twenty metabolites affected by treatment with thienopyridine derivatives. Key pathways impacted included glycolysis and pyruvate metabolism, which are essential for cancer cell survival .
Q & A
Q. What are the key synthetic pathways for synthesizing 3,6-diethyl 2-(2-phenylacetamido)-thieno[2,3-c]pyridine-3,6-dicarboxylate?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thieno[2,3-c]pyridine core via cyclization of substituted thiophene precursors under reflux conditions with catalysts like acetic acid or p-toluenesulfonic acid.
- Step 2 : Introduction of the phenylacetamido group at the 2-position using coupling reagents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane.
- Step 3 : Diethyl esterification of the carboxyl groups using ethanol and sulfuric acid as a catalyst . Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and NMR spectroscopy (e.g., absence of unreacted amine protons at δ 6.5–7.2 ppm) .
Q. How can researchers characterize the structural integrity of this compound?
Essential analytical techniques include:
- NMR Spectroscopy : Confirm regioselectivity of substitutions (e.g., ¹H NMR for aromatic protons at δ 7.1–7.8 ppm; ¹³C NMR for ester carbonyls at δ 165–170 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., C₂₂H₂₃N₂O₄S⁺: calculated 423.13, observed 423.12).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions critical for stability .
Q. What solvent systems are optimal for dissolving this compound during experimental workflows?
Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their high solvation capacity for heterocyclic esters. Avoid chlorinated solvents (e.g., chloroform) if amide groups are present to prevent side reactions .
Advanced Research Questions
Q. How can experimental design optimize reaction yields for derivatives of this compound?
Use factorial design to identify critical variables:
- Factors : Temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF).
- Response Surface Methodology (RSM) : Maximize yield (>85%) by optimizing interactions between factors. For example, higher temperatures (90°C) with 10 mol% catalyst in DMF improve cyclization efficiency .
Q. What computational methods predict the reactivity of this compound in catalytic systems?
- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., amide bond formation: ΔG‡ ≈ 25–30 kcal/mol).
- Reaction Path Search Algorithms : Tools like GRRM or AFIR identify intermediates and transition states, reducing trial-and-error experimentation .
Q. How do structural modifications at the 2-phenylacetamido group influence bioactivity?
- Replace the phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents.
- In vitro assays : Compare anti-inflammatory activity (IC₅₀ via COX-2 inhibition) and antioxidant capacity (DPPH radical scavenging).
- Trend : Electron-withdrawing groups enhance antioxidant activity (IC₅₀: 12–15 μM) but reduce solubility .
Q. How should researchers address contradictions in observed vs. predicted reaction outcomes?
- Hypothesis Testing : If unexpected byproducts form (e.g., diastereomers), use LC-MS/MS to identify intermediates and revise mechanistic pathways.
- Control Experiments : Replicate reactions under inert (N₂) vs. ambient conditions to rule out oxidation artifacts .
Q. What green chemistry principles apply to large-scale synthesis of this compound?
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
- Catalyst Recycling : Immobilize acidic catalysts on silica gel for reuse across 5–7 cycles without yield loss .
Q. How can researchers mitigate risks associated with handling reactive intermediates during synthesis?
- Safety Protocols : Use Schlenk lines for air-sensitive steps (e.g., Grignard reagent additions).
- Real-Time Monitoring : Employ inline FTIR to detect exothermic events and adjust cooling rates .
Q. What interdisciplinary approaches enhance research on this compound’s applications?
- Materials Science : Incorporate into metal-organic frameworks (MOFs) for controlled drug release (e.g., loading efficiency >80%).
- AI-Driven Workflows : Train neural networks on historical reaction data to predict optimal conditions for novel derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
